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Compound of Interest

Compound Name: COPPER BERYLLIUM

Cat. No.: B1143545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical parameters for the electroplating

of copper beryllium (BeCu) contacts. The following sections outline the necessary steps, from

surface preparation to final plating, to achieve high-quality, reliable coatings for demanding

applications in research and development, including sensitive electronic equipment and

instrumentation.

Introduction to Electroplating on Copper Beryllium
Copper beryllium alloys are widely used for electrical contacts due to their unique combination

of high strength, excellent electrical conductivity, and good fatigue resistance.[1][2] However,

the presence of beryllium oxide on the surface after heat treatment presents a significant

challenge for electroplating.[1] A critical preparatory step is therefore required to remove this

oxide layer and create a copper-rich surface to ensure strong adhesion of the subsequent

plated layers.[1]

Electroplating enhances the performance of BeCu contacts by improving corrosion resistance,

wear resistance, solderability, and electrical conductivity.[1][3] Common plating schemes

involve an underlayer of nickel, which acts as a diffusion barrier, followed by a topcoat of gold

for superior conductivity and resistance to oxidation.[1]
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Data Presentation: Plating Bath Compositions and
Operating Parameters
The following tables summarize the typical compositions and operating parameters for the key

electroplating steps involved in processing copper beryllium contacts.

Table 1: Nickel Underplate Bath Compositions and Operating Parameters

Parameter Sulfamate Nickel Electroless Nickel

Bath Composition

Nickel Sulfamate 60-100 g/L[4] Proprietary

Nickel Chloride 10-20 g/L[4] Proprietary

Boric Acid 40-55 g/L[4] Proprietary

Operating Parameters

Temperature 49-71 °C (120-160 °F)[5][6] -

Current Density 0.5-2.7 A/dm² (5-25 A/ft²)[7] N/A

pH 3.8-4.4[6][8] -

Table 2: Gold Plating Bath Composition and Operating Parameters
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Parameter Value

Bath Composition

Potassium Gold Cyanide 1.5-15 g/L[9]

Cobalt Sulfate (Hardener) As required[4]

Citric Acid / Potassium Citrate (Buffer) As required[4]

Operating Parameters

Temperature -

Current Density -

pH < 3.0 (for some formulations)[9]

Table 3: Plating Thickness Specifications
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Specification Class
Minimum
Thickness
(inches)

Minimum
Thickness
(µm)

Application
Notes

MIL-C-14550B

(Copper)
Class 0 0.001-0.005 25.4-127

For heat

treatment stop-

off.[10][11]

Class 1 0.001 25.4

Underplate for

other metals.[10]

[11]

Class 2 0.0005 12.7

Underplate for

nickel and other

metals.[10][11]

Class 3 0.0002 5.08

To prevent basis

metal migration

into tin.[10][11]

Class 4 0.0001 2.54

To prevent basis

metal migration

into tin.[10][11]

ASTM B734

(Copper)
Class 25 - 25

Engineering

uses.[12]

Class 20 - 20
Engineering

uses.[12]

Class 12 - 12
Engineering

uses.[12]

Class 5 - 5
Engineering

uses.[12]

Class x As specified As specified
Engineering

uses.[12]
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The following protocols provide a step-by-step guide for the electroplating of copper beryllium
contacts.

Substrate Preparation (Pre-treatment)
Proper surface preparation is crucial for achieving good adhesion of the plated layers. The goal

is to remove surface oxides and create a copper-rich surface.

Degreasing: Remove oils, greases, and other organic contaminants from the surface of the

copper beryllium contacts.

Method: Vapor degreasing with a chlorinated hydrocarbon solvent (e.g., trichloroethylene)

or an appropriate aqueous alkaline cleaner.

Alkaline Cleaning (Anodic): Further clean the surface to remove any remaining soils.

Solution: Proprietary alkaline cleaner.

Procedure: Immerse the contacts and apply an anodic current.

Acid Activation: Remove the beryllium oxide and create a copper-rich surface.

Solution: 20% Sulfuric Acid dip.

Procedure: Immerse the contacts in the acid solution.

Rinse: Thoroughly rinse with deionized water.

Nickel Underplating (Diffusion Barrier)
A nickel underplate serves as a diffusion barrier to prevent the migration of base metal ions into

the gold layer, which would degrade its properties.[1] Sulfamate nickel is often preferred for

applications where part flexure is expected due to its higher ductility.[1]

Nickel Strike (Optional but Recommended): A thin initial layer of nickel to ensure good

adhesion.

Bath: Wood's Nickel Strike or Sulfamate Nickel Strike.
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Sulfamate Nickel Plating:

Bath Composition: See Table 1.

Procedure:

1. Immerse the pre-treated contacts into the sulfamate nickel bath.

2. Apply the specified current density for a duration calculated to achieve the desired

plating thickness (typically 2-5 µm).

3. Maintain bath temperature and pH within the specified ranges.

Rinse: Thoroughly rinse with deionized water.

Gold Plating
Gold is the final layer, providing excellent electrical conductivity and corrosion resistance.

Gold Plating:

Bath Composition: See Table 2.

Procedure:

1. Immerse the nickel-plated contacts into the gold plating bath.

2. Apply the appropriate current density to achieve the desired thickness (typically 0.5-1.5

µm for electronic connectors).

Rinse: Thoroughly rinse with deionized water.

Drying: Dry the plated contacts using a suitable method, such as a warm air oven.

Quality Control
A series of tests should be performed to ensure the quality and reliability of the plated copper
beryllium contacts.
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Table 4: Quality Control Tests for Plated Contacts
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Test Standard Purpose Description

Adhesion ASTM B571[3]

To assess the bond

strength between the

plating and the

substrate.

Methods include bend

tests, where the part

is bent to check for

flaking or peeling of

the coating, and tape

tests, where tape is

applied and removed

to check for plate

delamination.[3][13]

Thickness
ASTM B568 (X-Ray

Spectrometry)[14]

To ensure the plating

meets the specified

thickness

requirements.

X-ray fluorescence is

a non-destructive

method widely used

for accurately

measuring the

thickness of thin

coatings.[14]

Porosity -

To detect pores in the

coating that could lead

to corrosion.

Common methods

include exposure to

nitric acid fumes or

mixed flowing gas to

identify sites of

corrosion.[13]

Corrosion Resistance
ASTM B117 (Salt

Spray)[3]

To evaluate the

coating's ability to

protect the substrate

from corrosion.

The plated contacts

are exposed to a salt

spray environment for

a specified duration

(e.g., 96 hours) and

then examined for

signs of corrosion.[3]

[13]

Solderability ASTM B678[15] To ensure the plated

contacts can be

reliably soldered.

Parts are typically

steam-aged and then

dipped in solder to
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check for proper

wetting.[13]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for electroplating copper beryllium
contacts.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://americanelectro.com/understanding-key-quality-factors-and-testing-practices-for-plated-parts/
https://www.benchchem.com/product/b1143545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-treatment

Electroplating

Post-treatment & QC

1. Degreasing

2. Alkaline Cleaning

Remove Organics

3. Acid Activation

Remove Oxides

4. Nickel Underplate

5. Gold Plating

Diffusion Barrier

6. Rinsing & Drying

7. Quality Control

Final_Product

Click to download full resolution via product page

Caption: Electroplating workflow for copper beryllium contacts.
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Parameter-Property Relationships
This diagram shows the logical relationship between key electroplating parameters and the

final properties of the plated contact.

Process Parameters Coating Properties

Bath_Composition

Adhesion
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Conductivity
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pH

Corrosion_Resistance

Click to download full resolution via product page

Caption: Influence of process parameters on coating properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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